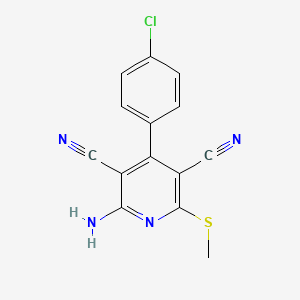
2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C14H9ClN4S and its molecular weight is 300.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the pyridine family, notable for its diverse biological activities and potential therapeutic applications. The compound features a pyridine ring substituted with an amino group at the 2-position, a chlorophenyl group at the 4-position, and a methylthio group at the 6-position. This unique structural configuration contributes to its promising pharmacological profile.
Chemical Structure
The molecular formula for this compound is C12H9ClN4S. The presence of two cyano groups and a methylthio substituent enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that the compound demonstrates significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary data indicate that it may possess anticancer effects, particularly against certain cell lines, suggesting its utility in cancer therapeutics.
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, such as α-glucosidase, which is relevant for diabetes management.
Mechanistic Insights
Molecular docking studies have identified several potential protein targets for this compound. These studies suggest interactions with enzymes and receptors critical to disease pathways. The compound's ability to modulate these targets may enhance its therapeutic efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-4-(phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | Similar pyridine core with different substituents | Antimicrobial | Lacks chlorine substitution |
| 2-Amino-4-(3-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile | Chlorine at different position | Anticancer | Variability in activity based on substitution |
| 2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | Different aryl groups | Anti-inflammatory | Focus on inflammation pathways |
This table highlights how structural modifications can significantly influence the biological activity of pyridine derivatives.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in MDA-MB-231 breast cancer cells more effectively than some existing treatments.
- Enzyme Inhibition : A study focused on its effect on α-glucosidase revealed that the compound could significantly reduce enzyme activity, suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.
Propiedades
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUCCHWFKIAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














